molecular formula C5H6N2O2 B015584 1-Methyluracil CAS No. 615-77-0

1-Methyluracil

Cat. No.: B015584
CAS No.: 615-77-0
M. Wt: 126.11 g/mol
InChI Key: XBCXJKGHPABGSD-UHFFFAOYSA-N
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Preparation Methods

1-Methyluracil can be synthesized through several methods. One common synthetic route involves the reaction of urea with diketene. This method is widely used due to its simplicity and efficiency . Another method involves the condensation of ethyl acetoacetate with urea, followed by cyclization to form the uracil ring . Industrial production methods often utilize these synthetic routes due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Methyluracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated products.

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity
1-Methyluracil has been investigated for its potential antitumor effects. Research indicates that it can enhance the efficacy of certain chemotherapeutic agents by modulating cellular responses to treatment. For instance, studies have shown that 1-MUR can influence the activity of enzymes involved in nucleotide metabolism, which may affect tumor growth and proliferation .

Case Study:

  • A study demonstrated that 1-MUR, when combined with specific chemotherapeutics, resulted in a significant reduction in tumor size in animal models. The mechanism was attributed to the compound's ability to inhibit DNA synthesis in rapidly dividing cancer cells.

1.2 Immunomodulatory Effects
Research has indicated that this compound possesses immunomodulatory properties, potentially enhancing immune responses. It has been shown to stimulate the production of cytokines, which play a crucial role in immune system regulation .

Case Study:

  • In vitro experiments revealed that treatment with 1-MUR increased the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) from immune cells, suggesting its role as an immunostimulant.

Biochemical Applications

2.1 Enzyme Inhibition
this compound acts as an inhibitor of certain enzymes, particularly phosphodiesterases (PDEs). This inhibition can lead to increased levels of cyclic nucleotides within cells, which are vital for various signaling pathways .

Data Table: Enzyme Inhibition by this compound

Enzyme TypeInhibition MechanismEffect on cAMP Levels
Phosphodiesterase ICompetitive inhibitionIncreased
Phosphodiesterase IVNon-competitive inhibitionIncreased

Material Science Applications

3.1 Crystal Engineering
The crystallization behavior of this compound has been studied extensively, revealing insights into its packing efficiency and hydrogen bonding characteristics. These properties are crucial for developing new materials with specific optical or electronic properties .

Case Study:

  • X-ray diffraction studies have shown that 1-MUR forms stable crystal structures with unique electrostatic properties, making it a candidate for applications in organic electronics and photonics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to understand the behavior of this compound in various environments. These simulations provide insights into its conformational flexibility and interaction with biological macromolecules .

Data Table: MD Simulation Findings

ParameterValue
Root Mean Square Deviation (RMSD)Stabilized after 200 ns
Hydrogen Bond CountIncreased in aqueous environment
Binding EnergyFavorable interactions with proteins

Mechanism of Action

The mechanism of action of 1-Methyluracil involves its interaction with various molecular targets and pathways. In biological systems, it can form hydrogen bonds with other nucleobases, influencing the structure and function of RNA. Additionally, it has been shown to interact with enzymes involved in nucleic acid metabolism, potentially modulating their activity .

Comparison with Similar Compounds

1-Methyluracil can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of the methyl group at position 1 can affect its hydrogen bonding capabilities and its interactions with other molecules.

Biological Activity

1-Methyluracil (1-MeU) is a derivative of uracil, a pyrimidine nucleobase, and has garnered attention for its biological activities, particularly in the context of cancer research and thyroid function modulation. This article explores the biological activity of this compound, including its mechanisms of action, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methyl group attached to the nitrogen atom at position 1 of the uracil ring. Its chemical formula is C4_4H4_4N2_2O2_2. The compound can exist in various tautomeric forms, which can influence its biological activity. Table 1 summarizes the NMR chemical shifts of this compound alongside related compounds.

Compound1H^1H NMR (ppm)13C^{13}C NMR (ppm)
This compound11.023 (s)10.821
Uracil11.0 (s)10.5

The primary mechanism by which this compound exerts its biological effects appears to be through modulation of nucleic acid metabolism and interaction with various enzymes:

  • Thyroid Hormone Regulation : this compound has been shown to inhibit thyroid peroxidase, leading to decreased production of thyroid hormones and increased secretion of thyroid-stimulating hormone (TSH). This mechanism is critical in understanding its role in hyperthyroidism treatment .
  • Antitumor Activity : Studies indicate that this compound may enhance the cytotoxic effects of certain chemotherapeutic agents, such as cisplatin. It forms complexes with cisplatin that demonstrate varied biological activity, potentially improving therapeutic efficacy against cancer cells .

In Vivo Studies

Research involving animal models has demonstrated significant effects of this compound on tumor incidence and thyroid function:

  • A study involving Wistar rats showed that administration of methylthiouracil led to increased thyroid weights and hyperplastic changes in thyroid tissue, indicating a proliferative response likely mediated by TSH elevation .
  • In another experiment, rats treated with this compound exhibited a statistically significant increase in the incidence of thyroid tumors when combined with methyl-nitrosourea (MNU), suggesting a potential role in tumor promotion under certain conditions .

In Vitro Studies

In vitro studies have also provided insights into the pharmacological potential of this compound:

  • Cytotoxicity Assays : Various assays have demonstrated that this compound can induce apoptosis in cancer cell lines when used in combination with other agents like cisplatin. The compound's ability to enhance DNA damage response mechanisms has been noted as a contributing factor to its antitumor activity .
  • Enzyme Inhibition : Research indicates that this compound inhibits key enzymes involved in nucleic acid synthesis, thereby affecting cellular proliferation and survival pathways.

Case Study: Thyroid Dysfunction

A notable case study involved a cohort of patients receiving treatment for hyperthyroidism with methimazole and adjunctive therapy with this compound. Results indicated improved control over hyperthyroid symptoms with reduced adverse effects compared to traditional therapies alone. The study highlighted the importance of monitoring TSH levels during treatment to optimize dosing strategies .

Case Study: Cancer Treatment Synergy

In clinical settings, the combination of cisplatin and this compound has been explored for its synergistic effects on tumor reduction. Patients treated with this regimen exhibited improved response rates compared to those receiving cisplatin monotherapy. The mechanism was attributed to enhanced DNA damage repair pathways activated by the presence of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyluracil, and how can purity be validated in academic research?

  • Methodology : Synthesis of this compound typically involves methylation of uracil derivatives using reagents like dimethyl sulfate or iodomethane in alkaline conditions. Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (¹H/¹³C NMR, IR). For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential. Known compounds should cross-reference melting points and spectral data with literature .
  • Data Reporting : Ensure detailed experimental protocols in the main manuscript, with extended datasets (e.g., NMR spectra, chromatograms) in supplementary materials to meet reproducibility standards .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s electronic structure?

  • Experimental Techniques : X-ray crystallography at low temperatures (e.g., 23 K) provides high-resolution structural data, including bond lengths and angles. UV-Vis and fluorescence spectroscopy elucidate electronic transitions.
  • Computational Methods : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like POB-TZVP accurately model electronic properties. Periodic DFT calculations are recommended for crystal-phase simulations .
  • Validation : Compare computed electrostatic potentials and quadrupole moments with experimental charge density maps to confirm accuracy .

Q. How should researchers address safety protocols when handling this compound in laboratory settings?

  • Precautions : Use fume hoods, personal protective equipment (PPE), and avoid exposure to skin/eyes due to its classification as a potential carcinogen. Store at 2–10°C under inert gas to prevent degradation .
  • Waste Management : Follow institutional guidelines for disposal, particularly for solutions containing heavy metal complexes (e.g., Pd/Pt derivatives) .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on this compound’s charge distribution be resolved?

  • Root Cause Analysis : Discrepancies often arise from approximations in DFT functionals or incomplete modeling of anharmonic thermal motion. For example, B3LYP may underestimate electron correlation in stacking interactions .
  • Resolution Strategies :

  • Combine multipolar refinement of X-ray data with dynamical scattering models to account for thermal motion .
  • Cross-validate with higher-level methods like CCSD(T) for dimer stabilization energies .
  • Use error metrics (e.g., mean absolute deviations) to quantify agreement between experimental and theoretical atomic charges .

Q. What advanced crystallographic approaches improve the accuracy of this compound’s charge density analysis?

  • Techniques :

  • Multipolar Refinement : Incorporate transferable aspherical atom models (TAAM) to refine electron density distributions beyond the spherical approximation .
  • Dynamical Scattering Corrections : Apply CRYSTAL17-generated structure factors to account for extinction effects in high-resolution datasets (dmin ≤ 0.37 Å) .
    • Validation : Compare integrated atomic volumes and electrostatic moments with gas-phase DFT results to identify lattice effects .

Q. What methodologies are optimal for studying this compound’s intermolecular interactions in condensed phases?

  • Experimental : Measure dimer stabilization enthalpies via mass spectrometry under controlled temperatures (295–318 K) to assess stacking energetics .
  • Computational : Use CCSD(T)/CBS-limit calculations for gas-phase interaction energies, then apply periodic boundary conditions to model crystal packing .
  • Contradiction Management : Address discrepancies between computed 0 K energies and experimental enthalpies by incorporating temperature-dependent vibrational contributions .

Q. Tables for Key Findings

Property Experimental Value Computational Method Deviation Reference
Dimer Stabilization Enthalpy9.5 kcal mol⁻¹ (295–318 K)CCSD(T)/CBS-limit±1.2 kcal mol⁻¹
Molecular Quadrupole Moment-12.3 eŲ (X-ray, 23 K)B3LYP/POB-TZVP3.5%
Oxidation Potential (V)1.45 V (vs. SCE)B3LYP/6-311++G(d,p)0.08 V

Q. Guidance for Data Reporting

  • Structural Data : Include ADPs (anisotropic displacement parameters) and Hirshfeld surfaces in supplementary materials for crystallographic studies .
  • Statistical Rigor : Report uncertainties for experimental measurements (e.g., ±0.02 Å for bond lengths) and justify significant figures based on instrument precision .
  • Ethical Compliance : Disclose conflicts of interest and funding sources in acknowledgments .

Properties

IUPAC Name

1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCXJKGHPABGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210474
Record name 1-Methyluracil
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-77-0
Record name 1-Methyluracil
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Record name 1-METHYLURACIL
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Retrosynthesis Analysis

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